molecular formula C18H14N2O4S3 B2645863 (Z)-3-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamido)benzoic acid CAS No. 900136-50-7

(Z)-3-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamido)benzoic acid

Cat. No. B2645863
CAS RN: 900136-50-7
M. Wt: 418.5
InChI Key: QZAPNTGPYHULRL-ZROIWOOFSA-N
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Description

“(Z)-3-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamido)benzoic acid” is a chemical compound that has been synthesized in various studies . It is a derivative of rhodanine and thiophene, both of which are known to possess a wide spectrum of biological activity .


Synthesis Analysis

The synthesis of this compound has been reported in several studies. A new effective approach to the synthesis of some novel series of this compound is reported at room temperature, with less reaction time and good to excellent yields . The synthesis involves the reaction of thiophen-2-carbaldehyde with rhodanine derivatives .


Chemical Reactions Analysis

The compound has been synthesized through the reaction of thiophen-2-carbaldehyde with rhodanine derivatives . The reaction was performed under ultrasound irradiation and conventional technique via potassium carbonate catalyzed in water media .

Scientific Research Applications

Synthesis and Anticancer Properties

Synthesis and Anticancer Properties of (Z)-3-(2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)propanamido)benzoic Acid The compound is synthesized through a reaction involving 1H-benzoimidazole-2-carbaldehyde and 4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids, resulting in a library of compounds that have been evaluated for their anticancer activity by the National Cancer Institute. The compounds have demonstrated weak to medium anticancer activity, with particular sensitivity observed in certain cancer cell lines like SNB-75 (CNS Cancer) and UO-31 (Renal Cancer) (Horishny, Chaban, & Matiychuk, 2021).

Synthesis and Antibacterial Activity

Synthesis of New Tetrazole and Azitidenen Compounds and their Antibacterial Effects The compound is part of the synthesis of new thiazole heterocycles, which have been evaluated for antimicrobial, anti-inflammatory, and analgesic activities. The synthesized compounds, which include Schiff base derivatives of 4-oxoazetidine and 4-oxothiazolidin heterocycles, have shown promising results in these biological activities (Neamah M & K Jassim, 2022).

Synthesis and Antibacterial Activity of Isochromene and Isoquinoline Derivative This research focuses on the synthesis of 4-thioureidobenzoic acid and its derivatives, including 4-(2-imino-5-oxothiazolidin-3-yl)-benzoic acid. These compounds have been tested for their antibacterial activity against various bacterial strains, demonstrating significant antimicrobial potential (Dabholkar & Tripathi, 2011).

Fluorescent Chemical Sensor Development

Synthesis and Fluorescence Properties for Co2+ Detection A compound derived from the reaction of o-phenylenediamine and salicyladehyde has been synthesized and characterized for its selective fluorescent quenching effect on Co2+, demonstrating its potential as a fluorescent chemical sensor for Co2+ ions. This compound has shown better fluorescent quenching effects compared to other tested metal ions, indicating its specificity and potential application in this field (Rui-j, 2013).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available literature. It’s always recommended to handle chemical compounds with appropriate safety measures .

properties

IUPAC Name

3-[2-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4S3/c1-10(15(21)19-12-5-2-4-11(8-12)17(23)24)20-16(22)14(27-18(20)25)9-13-6-3-7-26-13/h2-10H,1H3,(H,19,21)(H,23,24)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZAPNTGPYHULRL-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C(=O)O)N2C(=O)C(=CC3=CC=CS3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)NC1=CC=CC(=C1)C(=O)O)N2C(=O)/C(=C/C3=CC=CS3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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